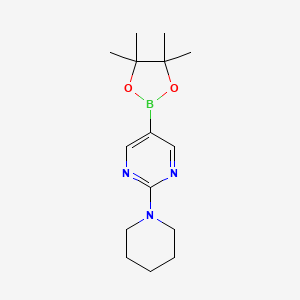

2-(Piperidin-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine

Description

2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a boronic ester-functionalized pyrimidine derivative. Its structure features a piperidine substituent at the pyrimidine 2-position and a pinacol boronate group at the 5-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology for C–C bond formation in pharmaceutical and materials chemistry . The piperidine moiety enhances solubility in organic solvents and may influence steric and electronic properties during coupling reactions .

Properties

IUPAC Name |

2-piperidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BN3O2/c1-14(2)15(3,4)21-16(20-14)12-10-17-13(18-11-12)19-8-6-5-7-9-19/h10-11H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVGYFSOPFMYPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585957 | |

| Record name | 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015242-08-6 | |

| Record name | 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 2-(Piperidin-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine (CAS No. 1073354-35-4) is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H26BN3O2

- Molecular Weight : 303.21 g/mol

- Purity : 96%

- IUPAC Name : N-(piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Biological Activity Overview

The biological activity of this compound has been primarily investigated in relation to its potential as an antiviral , anticancer , and antifungal agent. The following sections detail these activities based on recent studies.

Antiviral Activity

Recent research highlights the effectiveness of pyrimidine derivatives in combating viral infections. For instance:

- A study demonstrated that similar pyrimidine compounds exhibited significant antiviral activity against HIV strains with EC50 values as low as 10 nM. This suggests a promising potential for this compound in antiviral drug development .

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies:

- In a comparative analysis with established anticancer drugs like 5-Fluorouracil (5-FU), it was found that the compound exhibited lower IC50 values in multiple cancer cell lines (MCF-7 and MDA-MB-231), indicating stronger growth inhibition capabilities .

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| 2-(Piperidin-1-YL)-... | 1.75 - 9.46 | High |

| 5-Fluorouracil | 11.73 - 17.02 | Moderate |

Antifungal Activity

This compound also shows promise as an antifungal agent:

- It has been reported that related pyrimidines demonstrated antifungal activity against Candida albicans with MIC values ranging from 0.05 to 0.3 μg/mL. Although specific data for the target compound is limited, its structural similarities suggest potential efficacy .

The mechanisms through which this compound exerts its biological effects are still under investigation. However:

- Inhibition of Viral Replication : The compound may interfere with viral replication processes.

- Induction of Apoptosis in Cancer Cells : Evidence suggests that it could enhance caspase activity in cancer cells leading to increased apoptosis .

- Disruption of Fungal Cell Wall Integrity : Similar compounds have shown to affect the cell wall synthesis of fungi.

Case Studies

Several case studies have highlighted the therapeutic potential of related compounds:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their comparative attributes:

Reactivity in Cross-Coupling Reactions

- Target Compound : Exhibits robust reactivity in Suzuki-Miyaura couplings due to the electron-rich piperidine ring, which stabilizes intermediates during catalysis .

- Fluoro Analog : Fluorine’s electron-withdrawing effect reduces boronate electrophilicity, requiring optimized conditions (e.g., higher Pd catalyst loading) for comparable yields .

Solubility and Stability

- Piperidine and morpholine derivatives (e.g., 4-[5-boronate-2-pyridinyl]morpholine ) show superior solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar analogs.

- Chloro- and amino-substituted derivatives (e.g., ) exhibit lower stability in aqueous environments due to hydrolytic susceptibility of the B–O bond in pinacol esters.

Key Research Findings

Synthetic Utility : The target compound’s boronate group enables efficient coupling with aryl halides (e.g., in the synthesis of tauopathy PET tracers ).

Steric Effects : Bulkier substituents (e.g., 2,6-dimethoxy ) reduce coupling efficiency by ~30% compared to the target compound.

Thermal Stability: Differential scanning calorimetry (DSC) data indicate the target compound decomposes at 215°C, outperforming amino-substituted analogs (decomposition at 180–190°C) .

Q & A

Basic: What are the recommended synthetic routes for synthesizing this compound?

Methodological Answer:

The synthesis typically involves coupling a piperidine-substituted pyrimidine precursor with a boronic ester moiety. Key approaches include:

- Suzuki-Miyaura Cross-Coupling : React a halogenated pyrimidine derivative (e.g., 4-chloropyrimidine) with a pinacol boronic ester under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent like THF or dioxane, with a base (e.g., Na₂CO₃) .

- Stepwise Functionalization : First introduce the piperidine group via nucleophilic substitution on a halogenated pyrimidine, followed by boronic ester installation using Miyaura borylation (e.g., bis(pinacolato)diboron with PdCl₂(dppf)) .

Critical Parameters : Catalyst loading (0.5–5 mol%), temperature (80–110°C), and inert atmosphere to prevent boronic ester hydrolysis .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identifies piperidine protons (δ 1.4–2.8 ppm) and pyrimidine aromatic protons (δ 8.5–9.0 ppm).

- ¹³C NMR : Confirms boronic ester quaternary carbons (δ 80–85 ppm) and pyrimidine carbons .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak for C₁₅H₂₄BN₃O₂: calc. 297.19) .

- FTIR : Detects B-O stretches (~1350 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .

- X-ray Crystallography : Resolves steric effects of the piperidine and boronic ester groups .

Basic: How does solubility impact experimental design for cross-coupling reactions?

Methodological Answer:

The compound’s limited aqueous solubility (e.g., <1 mg/mL in water) necessitates polar aprotic solvents (DMF, THF) for homogeneous reaction conditions . For Suzuki couplings, use mixed solvents (e.g., THF:H₂O 4:1) to balance boronic ester stability and catalyst activity. Pre-dissolve in DMSO for biological assays .

Advanced: How can computational modeling optimize Suzuki-Miyaura reaction conditions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition states to identify rate-limiting steps (e.g., oxidative addition of Pd to C-Cl bond) .

- Solvent Effects : Simulate polarity (e.g., THF vs. dioxane) to predict catalyst stability and reaction kinetics.

- Ligand Screening : Virtual screening of ligands (e.g., SPhos vs. XPhos) to enhance Pd catalytic activity .

- Example Workflow : Combine Gaussian09 for geometry optimization and ORCA for reaction pathway analysis .

Advanced: What strategies mitigate boronic ester hydrolysis during storage?

Methodological Answer:

- Storage : Use anhydrous conditions (desiccator, argon atmosphere) at –20°C .

- Stabilizers : Add 0.1% hydroquinone to inhibit oxidation.

- Quality Control : Monitor hydrolysis via ¹¹B NMR (boronic acid peak at δ 18–22 ppm vs. ester at δ 28–32 ppm) .

Advanced: How to address yield discrepancies in cross-coupling reactions?

Methodological Answer:

-

Variable Screening : Use Design of Experiments (DoE) to test factors:

Factor Range Impact Catalyst (Pd) 1–5 mol% Linear increase to plateau Temperature 70–120°C Optimal at 90°C Base K₂CO₃ vs. Cs₂CO₃ Cs₂CO₃ improves solubility -

Contamination Check : Analyze starting material purity via HPLC (C18 column, ACN:H₂O gradient) to detect halogenated impurities .

Advanced: What impurities are common in synthesized batches, and how are they resolved?

Methodological Answer:

- Common Impurities :

- Purification : Use silica gel chromatography (hexane:EtOAc 3:1) or preparative HPLC (0.1% TFA in H₂O/ACN) .

Advanced: How does the piperidine group influence reactivity in coupling reactions?

Methodological Answer:

- Electronic Effects : Piperidine’s electron-donating nature increases pyrimidine’s electron density, slowing oxidative addition to Pd(0). Compensate with electron-deficient ligands (e.g., P(2-furyl)₃) .

- Steric Hindrance : Piperidine’s bulk may reduce coupling efficiency; use bulky ligands (e.g., DavePhos) to mitigate .

Advanced: What safety protocols are critical for large-scale synthesis?

Methodological Answer:

- Hazard Mitigation :

Advanced: How to validate synthetic intermediates using orthogonal analytical methods?

Methodological Answer:

-

Orthogonal Techniques :

Intermediate HPLC (Rt) HRMS (m/z) ¹H NMR (Key Peaks) Chloropyrimidine 4.8 min 154.02 [M+H]⁺ δ 8.7 (s, 2H, Ar-H) Boronic Ester 6.1 min 297.19 [M+H]⁺ δ 1.3 (s, 12H, pinacol) -

Cross-Validation : Compare LC-MS retention times with spiked authentic samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.